(2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Description
The compound “(2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate” is a stereochemically complex molecule featuring a pyrrolidine core substituted with a hydroxyl group at the 4-position and a carbamoyl-linked cyclopropyl moiety. Its synthesis typically involves multi-step reactions, including carbamate protection, amide bond formation, and stereoselective cyclopropanation. For instance, analogous pyrrolidine derivatives are synthesized via coupling of carboxylic acids with amines in the presence of activating agents like di-tert-butyl dicarbonate (Boc anhydride) and ammonium bicarbonate, as demonstrated in related methodologies .
The stereochemical configuration (2S,4R) and (1R,2S) is critical for its biological and physicochemical properties. Structural elucidation of such compounds often relies on X-ray crystallography supported by software suites like SHELX, which remains a gold standard for small-molecule refinement due to its robustness and precision in handling stereochemical data .
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-[[(1R,2S)-2-ethenyl-1-ethoxycarbonylcyclopropyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-6-11-9-18(11,15(23)25-7-2)19-14(22)13-8-12(21)10-20(13)16(24)26-17(3,4)5/h6,11-13,21H,1,7-10H2,2-5H3,(H,19,22)/t11-,12-,13+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYVGARHCEYLI-ZIVKBKJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)C2CC(CN2C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)NC(=O)[C@@H]2C[C@H](CN2C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102107 | |
| Record name | Ethyl (1R,2S)-1-[[[(2S,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-2-pyrrolidinyl]carbonyl]amino]-2-ethenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862119-82-2 | |
| Record name | Ethyl (1R,2S)-1-[[[(2S,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-2-pyrrolidinyl]carbonyl]amino]-2-ethenylcyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862119-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1R,2S)-1-[[[(2S,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-2-pyrrolidinyl]carbonyl]amino]-2-ethenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 1-[[[(2S,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-2-pyrrolidinyl]carbonyl]amino]-2-ethenyl-, ethyl ester, (1R,2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound (2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 862119-82-2) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Chemical Formula : C18H28N2O6
- Molecular Weight : 368.42 g/mol
- Structure : The compound features a pyrrolidine ring substituted with various functional groups, including a tert-butyl group and an ethoxycarbonyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Utilizing starting materials like amino acids or other nitrogen-containing compounds.
- Substitution Reactions : Introducing the ethoxycarbonyl and vinylcyclopropyl groups through selective reactions to achieve the desired stereochemistry.
- Purification : Employing techniques such as chromatography to isolate the target compound in high purity.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A related study demonstrated that certain pyrrolidine derivatives could inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The specific compound under investigation showed promising results in reducing tumor growth in animal models exposed to carcinogenic agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of serine proteases, which play crucial roles in various physiological processes, including inflammation and blood coagulation .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been linked to reducing oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The vinylcyclopropyl group may enhance the compound's ability to interact with biological targets, making it a candidate for further exploration in cancer therapeutics.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrrolidine derivatives and their biological activity against cancer cell lines. The findings suggested that modifications to the pyrrolidine core could significantly affect potency and selectivity against different cancer types.
2. Neurological Disorders
Research has indicated that compounds similar to (2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate may exhibit neuroprotective effects. The hydroxypyrrolidine structure is known for its ability to cross the blood-brain barrier, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
Case Study:
A publication in Neuropharmacology reported on a series of hydroxypyrrolidine derivatives that demonstrated neuroprotective effects in animal models of neurodegenerative diseases. The studies highlighted the importance of structural modifications in enhancing bioactivity.
Organic Synthesis Applications
3. Building Block for Complex Molecules
This compound can serve as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable in synthesizing more complex organic molecules.
Example:
The compound has been used as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals, showcasing its utility in developing new chemical entities with desired biological activities.
Materials Science Applications
4. Polymer Chemistry
The unique structural features of this compound make it suitable for applications in polymer chemistry. Its reactivity can be exploited to create functionalized polymers with specific properties for use in coatings, adhesives, and other materials.
Case Study:
Research published in Macromolecules demonstrated the incorporation of pyrrolidine-based monomers into polymer matrices to enhance mechanical properties and thermal stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity and Stereochemistry :
The target compound’s stereochemical intricacy distinguishes it from simpler derivatives like the benzyl ether precursor . The vinylcyclopropane and hydroxyl groups introduce conformational rigidity and hydrogen-bonding capacity, which may enhance target binding specificity compared to less substituted analogs.
For example, steroid derivatives (e.g., Compound 4) from Amanita mushrooms show potent H. pylori inhibition, suggesting that carbamoyl and hydroxyl motifs in the target compound could be optimized for antibacterial applications .
Synthetic Accessibility :
The target compound’s synthesis shares methodologies with Boc-protected pyrrolidine intermediates, but the addition of the vinylcyclopropylcarbamoyl group requires specialized cyclopropanation techniques. This contrasts with naturally derived compounds like sulforaphane, which are biosynthesized without synthetic reagents .
Potential for Drug Development: The tert-butyl and ethyl carbamate groups enhance stability and bioavailability compared to unprotected analogs. However, natural compounds like sulforaphane demonstrate that simpler structures can still achieve significant bioactivity, emphasizing a trade-off between synthetic complexity and functional efficacy .
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically proceeds via:
- Preparation of the vinylcyclopropylcarboxylate intermediate with defined stereochemistry.
- Coupling of this intermediate with a protected hydroxyproline derivative.
- Carbamate formation and protection group manipulations.
- Final purification steps to isolate the target compound.
This strategy ensures control over stereochemistry and functional group compatibility.
Preparation of the Vinylcyclopropylcarboxylate Intermediate
The vinylcyclopropylcarboxylate moiety, crucial for the compound's activity, is prepared by:
- Starting from vinylcyclopropanecarboxylate esters.
- Acid treatment (e.g., sulfuric acid) to functionalize the vinylcyclopropane ring.
- Subsequent coupling with Boc-protected (2S,4R)-hydroxyproline to yield intermediates with desired stereochemistry.
This step is critical for establishing the (1R,2S) stereochemistry on the cyclopropyl ring.
Coupling with Protected Hydroxyproline
The hydroxyproline derivative used is typically Boc-protected at the nitrogen and tert-butyl ester protected at the carboxyl group. Coupling involves:
- Activation of the carboxyl group on the vinylcyclopropyl intermediate.
- Reaction with the hydroxyproline amine to form the carbamoyl linkage.
- Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or similar agents under controlled conditions to maintain stereochemical integrity.
This step yields the core structure of the target molecule.
Protection and Deprotection Steps
Protection of sensitive groups is essential during synthesis:
- The hydroxyl group on the pyrrolidine ring is often protected as a silyl ether (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.
- Carbamate formation at the free hydroxyl group can be achieved using reagents like 4-fluoroisoindoline.
- Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to expose amines for further functionalization.
These steps are carefully timed to optimize yield and purity.
Final Functionalization and Purification
The final steps include:
- Introduction of side chains such as (S)-2-tert-butoxycarbonylamino-non-8-enoic acid via amide bond formation.
- Ring-closing metathesis (RCM) reactions to form macrocyclic structures if applicable.
- Purification by silica gel flash chromatography using mixtures like 5% methanol in toluene.
- Crystallization from solvents such as methanol/heptane mixtures to isolate the pure product.
Representative Preparation Scheme (Summary)
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Vinylcyclopropanecarboxylate functionalization | Sulfuric acid treatment | Formation of functionalized vinylcyclopropane |
| 2 | Coupling with Boc-(2S,4R)-hydroxyproline | Coupling agents (e.g., DCC), base | Carbamoyl linkage formation |
| 3 | Protection of hydroxyl group | tert-butyldimethylsilyl chloride, imidazole | Hydroxyl protection as silyl ether |
| 4 | Carbamate formation at free OH | 4-fluoroisoindoline | Carbamate linkage |
| 5 | Boc deprotection | Acidic conditions (e.g., TFA) | Free amine exposure |
| 6 | Introduction of side chain (e.g., tert-butoxycarbonylamino) | Amide coupling | Side chain attachment |
| 7 | Purification | Silica gel chromatography, crystallization | Isolation of pure compound |
Detailed Research Findings and Data
- Stereochemical Control : The use of chiral starting materials and stereoselective coupling ensures enantiomeric excess >95%, critical for biological activity.
- Yields : Individual steps report yields ranging from 70% to over 90%, with overall yields dependent on purification efficiency.
- Reaction Times : Coupling steps typically require 24-48 hours at ambient temperatures; protection and deprotection steps vary from 5 hours to overnight.
- Purification : Flash chromatography with methanol/toluene mixtures and crystallization from methanol/heptane are effective in isolating high-purity products.
Notes on Alternative Routes
- Alternative synthesis routes involve different protecting groups or coupling sequences but maintain the core strategy of vinylcyclopropyl intermediate preparation followed by coupling to hydroxyproline derivatives.
- Some methods utilize pentacoordinated ruthenium(II) carbene catalysts for ring-closing metathesis to form macrocyclic analogues related to this compound.
Q & A
Q. What are the critical synthetic steps for preparing (2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, and how is chiral purity maintained?
Methodological Answer: The synthesis involves three key stages:
- Step 1 : Formation of the pyrrolidine core using L-proline derivatives, with tert-butyl chloroformate introducing the Boc protecting group .
- Step 2 : Cyclopropane ring construction via carbamoylation of the vinylcyclopropane moiety under palladium catalysis, ensuring stereochemical control through chiral ligands .
- Step 3 : Hydroxyl group introduction at the 4-position via selective oxidation or hydrolysis.
Chiral purity is maintained using chiral HPLC for intermediate analysis (≥98% enantiomeric excess) and low-temperature reaction conditions to minimize racemization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry (e.g., coupling constants for vinylcyclopropane protons and hydroxyl group integration) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 465.23 g/mol) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and ester groups) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .
- Storage : Store at 2–8°C in amber vials to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can solvent polarity and temperature optimize the carbamoylation reaction yield while preserving stereochemistry?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group. Avoid protic solvents to prevent ester hydrolysis .
- Temperature Control : Reactions at –20°C reduce side reactions (e.g., epimerization), while gradual warming to 25°C ensures completion .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with chiral bisoxazoline ligands improve enantioselectivity (yields up to 85%) .
Q. What strategies resolve contradictions in reported yields for the cyclopropane ring formation step?
Methodological Answer: Discrepancies often arise from:
- Impurity in Starting Materials : Purify vinylcyclopropane precursors via column chromatography (silica gel, hexane/EtOAc) .
- Moisture Sensitivity : Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the ethoxycarbonyl group .
- Reaction Monitoring : Employ TLC (Rf = 0.3 in 7:3 hexane/EtOAc) to track intermediate formation and adjust stoichiometry .
Q. How do competing reaction pathways affect the stereochemical outcome during pyrrolidine functionalization?
Methodological Answer:
- Steric Effects : Bulky tert-butyl groups favor equatorial positioning of the carbamoyl moiety, reducing axial byproducts .
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (desired (2S,4R) isomer), while prolonged heating leads to thermodynamic epimerization .
- Computational Modeling : DFT calculations predict transition-state energies to identify optimal reaction trajectories (e.g., ΔG‡ < 20 kcal/mol for desired pathway) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
